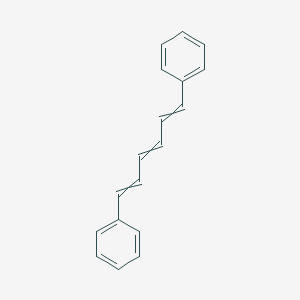

1,6-Diphenyl-1,3,5-hexatriene

描述

1,6-Diphenyl-1,3,5-hexatriene is a small, non-polar, photochemically stable chromophore. It is widely used as a fluorescent probe in studies of membrane fluidity due to its pronounced sensitivity to the hydrophobic nature of solvents . This compound is almost non-fluorescent in water but exhibits a strong increase in fluorescence when intercalated into membranes .

准备方法

1,6-Diphenyl-1,3,5-hexatriene can be synthesized through various organic synthesis methods. One common method involves the palladium-catalyzed arylation reaction between phenylacetylene and phenyl halides . The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

1,6-Diphenyl-1,3,5-hexatriene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into other reduced forms.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

科学研究应用

Biochemical Applications

Fluorescence Probing of Membrane Dynamics

DPH is extensively utilized as a fluorescent probe to study membrane dynamics and fluidity. Its fluorescence intensity increases significantly when intercalated into lipid membranes, making it an excellent tool for assessing membrane order and viscosity. For instance, DPH has been employed to monitor the fluidity of bacterial spore membranes and to visualize neutral lipid droplets in cells .

Amyloid Fibril Interaction

Recent studies have shown that DPH can bind to amyloid fibrils formed by human amylin, resulting in a substantial increase in fluorescence. This property allows researchers to track the kinetics of amyloid formation, providing insights into the aggregation processes associated with various diseases .

Dynamic Quenching Studies

DPH's fluorescence is sensitive to environmental changes. In mixed solvent systems like water/ethanol or water/DMSO, DPH exhibits dynamic quenching behavior due to interactions with water molecules, which can affect experimental interpretations when used as a probe .

Materials Science Applications

Mechanoresponsive Properties

DPH has been studied for its mechanoresponsive properties, where mechanical stimulation leads to emission enhancement and piezochromism. The application of high pressure alters the molecular symmetry of DPH, resulting in changes in its emission characteristics. This behavior has potential implications for developing smart materials that respond to mechanical forces .

Polymeric Micelles in Drug Delivery

In the field of drug delivery, DPH is used as a hydrophobic fluorophore to characterize polymeric micelles. These micelles can encapsulate therapeutic agents and improve their solubility and bioavailability. DPH's ability to provide insights into micelle formation and stability makes it valuable for optimizing drug delivery systems .

Case Studies

作用机制

The mechanism of action of 1,6-Diphenyl-1,3,5-hexatriene involves its interaction with the hydrophobic regions of membranes. Upon applying high pressure, the reduced molecular symmetry results in the originally forbidden S0 → S1 transition becoming allowed, leading to a significant emission enhancement . The π–π interactions also result in piezochromism, where the emission wavelength shifts under pressure .

相似化合物的比较

1,6-Diphenyl-1,3,5-hexatriene is unique due to its high sensitivity to membrane fluidity and its strong fluorescence when intercalated into membranes. Similar compounds include:

1,4-Diphenyl-1,3-butadiene: Another fluorescent probe used in membrane studies.

Nile Red: A fluorescent dye used for detecting lipid droplets.

8-Anilino-1-naphthalenesulfonic acid: Used for studying protein-lipid interactions. These compounds share some applications but differ in their specific properties and sensitivity to environmental changes.

属性

CAS 编号 |

1720-32-7 |

|---|---|

分子式 |

C18H16 |

分子量 |

232.3 g/mol |

IUPAC 名称 |

[(1E)-6-phenylhexa-1,3,5-trienyl]benzene |

InChI |

InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1?,11-5+,12-6? |

InChI 键 |

BOBLSBAZCVBABY-WOJMPGIJSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |

手性 SMILES |

C1=CC=C(C=C1)C=CC=C/C=C/C2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |

Key on ui other cas no. |

1720-32-7 |

物理描述 |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

同义词 |

1,6 Diphenylhexatriene 1,6-Diphenyl-1,3,5-hexatriene 1,6-Diphenylhexatriene Diphenylhexatriene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DPH interact with biological membranes?

A1: DPH exhibits a strong affinity for the hydrophobic core of lipid bilayers. Due to its lipophilic nature, it readily partitions into the membrane, aligning itself parallel to the acyl chains of phospholipids. [, , ]

Q2: What information can DPH fluorescence reveal about membrane properties?

A2: DPH fluorescence is highly sensitive to the surrounding microenvironment. Its fluorescence intensity and anisotropy (polarization) are commonly used to assess membrane fluidity, lipid order, and phase transitions. [, , , ]

Q3: Can DPH be used to study specific membrane domains or interactions?

A3: While DPH preferentially partitions into the hydrophobic core, its fluorescence can be influenced by interactions with other membrane components like cholesterol or proteins. Additionally, derivatives like TMA-DPH with charged headgroups can probe membrane-water interfaces. [, , ]

Q4: What is the molecular formula and weight of DPH?

A4: DPH has a molecular formula of C18H16 and a molecular weight of 232.32 g/mol.

Q5: What are the characteristic absorption and emission wavelengths of DPH?

A5: DPH typically exhibits an absorption maximum around 355 nm and an emission maximum around 430 nm. [, ]

Q6: Is DPH compatible with different lipid compositions?

A7: DPH has been successfully incorporated into a wide range of lipid bilayers, including those composed of phosphatidylcholine, sphingomyelin, and various other phospholipids. [, , ]

Q7: How does temperature affect DPH fluorescence in membranes?

A8: Temperature significantly impacts DPH fluorescence anisotropy. As temperature increases, membrane fluidity increases, leading to a decrease in DPH anisotropy. [, ]

Q8: Can DPH be used to study phase transitions in lipid membranes?

A9: Yes, DPH anisotropy exhibits characteristic changes at lipid phase transition temperatures, making it a valuable tool for studying these transitions. [, , ]

Q9: Does DPH possess any catalytic properties?

A9: DPH is not known to possess any inherent catalytic properties. Its primary use is as a fluorescent probe.

Q10: Have computational methods been used to study DPH?

A11: Yes, computational studies have been conducted to investigate the conformational dynamics of DPH, its excited state properties, and its interactions with lipid bilayers. [, , ]

Q11: How do structural modifications to DPH affect its properties?

A12: Modifications to the DPH structure, such as the addition of charged groups or alterations in the phenyl ring substituents, can significantly impact its membrane localization, fluorescence properties, and interactions with other molecules. [, , ]

Q12: How stable is DPH in solution?

A13: DPH can be susceptible to photobleaching and oxidation. It is generally recommended to store DPH solutions in the dark and under inert conditions to minimize degradation. [, ]

Q13: What are the common methods for quantifying DPH in samples?

A14: Spectroscopic techniques, primarily fluorescence spectroscopy, are widely used for both qualitative and quantitative analysis of DPH. [, ]

Q14: What is the environmental impact of DPH?

A15: While DPH is not widely considered a major environmental pollutant, responsible waste disposal practices are crucial to minimize potential ecological risks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。